molecular formula C13H14ClNO B5833899 8-chloro-2-methyl-3-propyl-4-quinolinol

8-chloro-2-methyl-3-propyl-4-quinolinol

Cat. No. B5833899
M. Wt: 235.71 g/mol
InChI Key: YHIUEOBMLJKWSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-chloro-2-methyl-3-propyl-4-quinolinol involves various strategies, focusing on the quinolinol core structure. Techniques include the methylation of quinolinol ligands, yielding enhancements in photoluminescence and electroluminescence properties, as seen in studies involving metal tris(8-quinolinolato) chelates (Sapochak et al., 2001). Additionally, the synthesis of technetium(V) 8-quinolinolates showcases the adaptability of the quinolinol framework in forming complexes with metal ions (Wilcox et al., 1984).

Molecular Structure Analysis

The molecular structure of 8-chloro-2-methyl-3-propyl-4-quinolinol derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. X-ray crystal structure analysis reveals detailed insights into the coordination geometry and intermolecular interactions of related compounds, offering a basis for understanding their chemical behavior and reactivity (Heeg et al., 1984).

Chemical Reactions and Properties

Quinolinol derivatives undergo a range of chemical reactions, including nucleophilic substitution, which allows for the introduction of various functional groups into the quinoline ring. This versatility is highlighted in the synthesis of substituted quinolinones, where reactions of the chloro group lead to new derivatives with potential synthetic utility (Ismail et al., 2000).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as thermal and photoluminescence properties, are significantly influenced by their molecular structure. Studies demonstrate the effects of methyl substitution on the thermal properties of metal tris(8-quinolinolato) chelates, indicating lower melting points and higher glass transition temperatures for certain derivatives (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 8-chloro-2-methyl-3-propyl-4-quinolinol and its derivatives, are crucial for their potential applications. The synthesis and study of metal chelates of quinolinol derivatives reveal insights into their chemical stability and reactivity under various conditions, laying the groundwork for their application in material science and other fields (Patel & Singh, 2009).

Safety and Hazards

Safety and hazards associated with quinoline and its derivatives can vary widely depending on their specific structures. For handling quinoline derivatives, it’s generally recommended to wear suitable protective equipment .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.

properties

IUPAC Name

8-chloro-2-methyl-3-propyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-3-5-9-8(2)15-12-10(13(9)16)6-4-7-11(12)14/h4,6-7H,3,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUEOBMLJKWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C(C1=O)C=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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